2-Chloro-1-fluoro-3-methyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-fluoro-3-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, characterized by the presence of chloro, fluoro, methyl, and nitro substituents on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Chloro-1-fluoro-3-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-fluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-fluoro-3-methyl-4-nitrobenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-1-fluoro-3-methyl-4-nitrobenzene involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-fluoro-4-nitrobenzene: Similar in structure but lacks the methyl group, which can affect its chemical properties and reactivity.
1-Chloro-2-methyl-4-nitrobenzene: Similar but with different positions of the substituents, leading to variations in reactivity and applications.
Uniqueness
The presence of both chloro and fluoro groups, along with the nitro and methyl groups, makes it a versatile compound for various chemical transformations and research applications .
Eigenschaften
Molekularformel |
C7H5ClFNO2 |
---|---|
Molekulargewicht |
189.57 g/mol |
IUPAC-Name |
2-chloro-1-fluoro-3-methyl-4-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 |
InChI-Schlüssel |
ADHXWUUHSCNPRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.